3,4-dimethyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
3,4-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S2/c1-15-4-5-18(12-16(15)2)26(23,24)20-13-19(17-6-11-25-14-17)22-9-7-21(3)8-10-22/h4-6,11-12,14,19-20H,7-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGSJWOVPPCVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a benzenesulfonamide core, a thiophene ring, and a piperazine moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 419.5 g/mol. The IUPAC name reflects its structural complexity:
- IUPAC Name: this compound
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O2S |
| Molecular Weight | 419.5 g/mol |
| Purity | Typically 95% |
Biological Activity Overview
Research indicates that sulfonamide derivatives, including the compound , exhibit various biological activities, particularly in cardiovascular and anti-cancer domains. The following sections detail specific findings related to its biological effects.
Cardiovascular Effects
A study investigating the effects of various sulfonamide derivatives on perfusion pressure utilized an isolated rat heart model. The results showed that certain compounds could significantly alter perfusion pressure and coronary resistance.
- Key Findings:
- The compound demonstrated a dose-dependent effect on perfusion pressure.
- It was noted that modifications to the sulfonamide structure could enhance or diminish these effects.
Case Study: Interaction with Calcium Channels
The interaction of sulfonamides with calcium channels has been theorized based on docking studies. For instance, the compound's ability to inhibit calcium channels could be linked to its structural components.
- Experimental Design:
- Isolated rat heart experiments were conducted to evaluate changes in coronary resistance.
- Various concentrations of the compound were tested against control groups.
Table 2: Experimental Results on Perfusion Pressure
| Group | Compound | Dose | Result (Perfusion Pressure Change) |
|---|---|---|---|
| I | Control (Krebs-Henseleit solution only) | N/A | Baseline |
| II | Benzenesulfonamide | 0.001 nM | Decrease |
| III | 4-Aminoethyl-benzenesulfonamide | 0.001 nM | Significant decrease |
| IV | Test Compound (3,4-Dimethyl-N...) | Varies | Varies based on concentration |
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Theoretical models such as SwissADME have been employed to predict these parameters.
- Key Pharmacokinetic Parameters:
- Absorption: Predicted permeability across intestinal barriers.
- Distribution: Volume of distribution based on lipophilicity.
- Metabolism: Potential metabolic pathways involving cytochrome P450 enzymes.
Table 3: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Half-Life | Estimated at 6 hours |
| Clearance Rate | Moderate |
Preparation Methods
Sulfonation of 3,4-Dimethylbenzene
The precursor 3,4-dimethylbenzenesulfonic acid is synthesized by reacting 3,4-dimethylbenzene (1) with fuming sulfuric acid (20% SO₃) at 80–100°C for 4–6 hours. The reaction proceeds via electrophilic substitution:
$$
\text{3,4-Dimethylbenzene} + \text{H}2\text{SO}4 \rightarrow \text{3,4-Dimethylbenzenesulfonic acid} + \text{H}_2\text{O} \quad
$$
Optimization : Excess chlorosulfonic acid (ClSO₃H) at 0–5°C enhances sulfonation efficiency.
Conversion to Sulfonyl Chloride
3,4-Dimethylbenzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride:
$$
\text{3,4-Dimethylbenzenesulfonic acid} + \text{PCl}5 \rightarrow \text{3,4-Dimethylbenzenesulfonyl chloride} + \text{POCl}3 + \text{HCl} \quad
$$
Conditions :
Synthesis of 2-(4-Methylpiperazin-1-yl)-2-(Thiophen-3-yl)ethylamine
Preparation of Thiophen-3-ylacetonitrile
Thiophen-3-ylacetonitrile (2) is synthesized via Friedel-Crafts alkylation of thiophene with bromoacetonitrile in the presence of AlCl₃:
$$
\text{Thiophene} + \text{BrCH}2\text{CN} \xrightarrow{\text{AlCl}3} \text{Thiophen-3-ylacetonitrile} + \text{HBr} \quad
$$
Conditions :
Reduction to Primary Amine
Thiophen-3-ylacetonitrile is reduced using lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF):
$$
\text{Thiophen-3-ylacetonitrile} + \text{LiAlH}4 \rightarrow \text{Thiophen-3-ylethylamine} + \text{NH}3 \quad
$$
Conditions :
Coupling Reaction: Sulfonamide Formation
The final step involves reacting 3,4-dimethylbenzenesulfonyl chloride with 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine in a nucleophilic acyl substitution:
$$
\text{3,4-Dimethylbenzenesulfonyl chloride} + \text{Amine} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl} \quad
$$
Optimized Protocol :
- Solvent : Dichloromethane (DCM)
- Base : Triethylamine (TEA, 2.5 eq)
- Temperature : 0°C → 25°C (stirring for 12 hours)
- Workup : Washing with 5% HCl, saturated NaHCO₃, and brine.
- Purification : Column chromatography (SiO₂, ethyl acetate:hexane = 1:1)
- Yield : 75%
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₈N₄O₂S₂ |
| Molecular Weight | 446.6 g/mol |
| Melting Point | 162–164°C |
| Solubility | Soluble in DCM, DMF; sparingly soluble in water |
Industrial-Scale Production Considerations
Challenges :
- Exothermic Reactions : Sulfonation and coupling require precise temperature control to prevent side reactions.
- Purification : Chromatography is impractical for bulk synthesis; recrystallization from ethanol/water mixtures is preferred.
Cost Optimization :
Q & A
Q. What preclinical models are suitable for assessing in vivo toxicity?
- Methodological Answer :
- Acute toxicity : OECD Guideline 423 in rodents (dose range: 10–1000 mg/kg).
- Genotoxicity : Ames test (TA98, TA100 strains) and micronucleus assay.
- Hepatotoxicity : Measure ALT/AST levels in serum post-administration (14-day repeat-dose study) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
